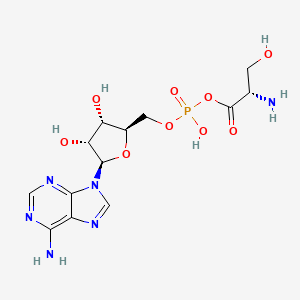

(L-Seryl)adenylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-seryl-AMP is a purine ribonucleoside 5'-monophosphate that is adenosine 5'-monophosphate in which one of the hydroxy groups of the phosphate has been condensed with the carboxylic acid group of L-serine. It is a purine ribonucleoside 5'-monophosphate and a L-serine derivative. It derives from an adenosine 5'-monophosphate. It is a conjugate acid of a L-seryl-AMP(1-).

Wissenschaftliche Forschungsanwendungen

Role in Protein Synthesis

(L-Seryl)adenylate is formed during the activation of the amino acid serine by seryl-tRNA synthetase, an enzyme responsible for attaching serine to its corresponding tRNA. This process is essential for protein synthesis, as it ensures that the correct amino acid is incorporated into proteins during translation.

- Mechanism of Action : The formation of this compound involves the ATP-dependent activation of serine, where ATP donates an adenosine monophosphate (AMP) to serine, resulting in the production of this compound. This intermediate subsequently reacts with tRNA to form seryl-tRNA .

Therapeutic Potential

Recent studies have highlighted the potential of targeting seryl-tRNA synthetase and its intermediates, including this compound, for therapeutic applications:

- Cancer Treatment : Human cytosolic seryl-tRNA synthetase has been identified as a promising target for cancer therapy due to its role in tumor growth and angiogenesis. Inhibitors designed to interfere with seryl-tRNA synthetase activity may reduce tumor progression and enhance the efficacy of existing treatments .

- Antimicrobial Agents : The adenylate-forming enzymes, including those involved in the synthesis of this compound, are being investigated as targets for developing new antimicrobial agents. Inhibitors that selectively block these enzymes could provide novel treatments for bacterial infections .

Biochemical Research Applications

The study of this compound extends beyond therapeutic applications into fundamental biochemical research:

- Enzyme Mechanism Studies : The binding interactions and kinetic properties of seryl-tRNA synthetase have been extensively studied using this compound as a model compound. These studies elucidate how enzymes discriminate between cognate and non-cognate amino acids, which is critical for understanding protein synthesis fidelity .

- Structural Biology : Structural studies involving this compound contribute to our understanding of enzyme catalysis and substrate specificity. For instance, crystallographic analyses have revealed how seryl-tRNA synthetase accommodates this compound within its active site .

Case Study 1: Targeting Seryl-tRNA Synthetase in Cancer Therapy

Research has demonstrated that inhibiting seryl-tRNA synthetase can suppress tumor growth in various cancer models. In vitro studies showed that cancer cells treated with specific inhibitors exhibited reduced proliferation and increased apoptosis rates .

Case Study 2: Development of Selective Inhibitors

A study focused on designing selective inhibitors targeting adenylate-forming enzymes utilized this compound as a template for inhibitor design. The research successfully developed compounds that mimic the enzyme-bound intermediate, leading to potent inhibition of target enzymes involved in pathogenic processes .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Protein Synthesis | Intermediate in tRNA charging | Ensures fidelity in protein translation |

| Cancer Therapy | Target for inhibitors | Reduces tumor growth and enhances treatment efficacy |

| Antimicrobial Development | Targeting adenylate-forming enzymes | Novel agents against bacterial infections |

| Enzyme Mechanism Studies | Understanding substrate specificity | Insights into biochemical processes |

| Structural Biology | Crystallographic studies on enzyme interactions | Advances knowledge on enzyme catalysis |

Analyse Chemischer Reaktionen

Formation of Seryl-adenylate

Seryl-adenylate is synthesized in a two-step reaction catalyzed by seryl-tRNA synthetase . In the first step, serine reacts with magnesium ATP (Mg.ATP) to form seryl-adenylate, an activated intermediate .

Serine+Mg ATP⟶Seryl adenylate+PPi

This reaction involves the nucleophilic attack of the serine carboxyl group on the alpha-phosphate of ATP, leading to the release of inorganic pyrophosphate (PPi) . The seryl-adenylate remains bound to the seryl-tRNA synthetase enzyme .

Role in tRNA Charging

The seryl-adenylate intermediate plays a crucial role in charging tRNA molecules with serine . In the second step of the reaction, the activated serine moiety is transferred from seryl-adenylate to the 3'-end of the appropriate tRNA, forming seryl-tRNA .

Seryl adenylate+tRNASer⟶Seryl tRNASer+AMP

Hydrolysis

Seryl-adenylate can undergo hydrolysis, breaking down into serine and AMP .

Discrimination Against Non-Cognate Amino Acids

Seryl-tRNA synthetase exhibits high fidelity in selecting serine over other amino acids . The enzyme discriminates against non-cognate amino acids through differences in binding energies. Threonine can compete with serine for binding to seryl-tRNA synthetase and for the formation of seryl-adenylate, while alanine and glycine do not compete effectively .

Adenylate-Forming Enzymes

Seryl-tRNA synthetase is part of a larger family of adenylate-forming enzymes that catalyze the condensation of a carboxylic acid substrate with ATP to form an acyl-adenylate intermediate . These enzymes are involved in various biological processes, including amino acid metabolism, fatty acid metabolism, and natural product biosynthesis .

Inhibition Studies

Acyl sulfonyladenosines (acyl-AMS) are used as inhibitors of adenylate-forming enzymes, mimicking the acyl-AMP reaction intermediate. These inhibitors can be designed based on the structure of the carboxylic acid substrate and the binding orientation of the acyl-AMP intermediate .

Eigenschaften

Molekularformel |

C13H19N6O9P |

|---|---|

Molekulargewicht |

434.3 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-hydroxypropanoate |

InChI |

InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/t5-,6+,8+,9+,12+/m0/s1 |

InChI-Schlüssel |

UVSYURUCZPPUQD-MACXSXHHSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CO)N)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

Synonyme |

L-seryl-adenosine monophosphate L-seryl-AMP seryl adenylate seryl-adenylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.